molecular formula C6H8BrN3O3S B1305130 (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide CAS No. 82118-18-1

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

Cat. No. B1305130
CAS RN: 82118-18-1
M. Wt: 282.12 g/mol
InChI Key: NTIKNUAJKOAYOO-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide, also known as N-methyl-2-nitro-5-furancarbamimidothioate hydrobromide, is a synthetic compound that has been studied extensively for its various applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments.

Scientific Research Applications

Antimicrobial Applications in Healthcare

Nitrofurans have been utilized for their antimicrobial properties against a wide spectrum of Gram-positive and Gram-negative bacteria. The clinical utility of nitrofurans extends to the treatment of urinary tract infections and the prophylaxis of catheter-associated urinary tract infections (CAUTIs). The development of a nitrofurazone-impregnated catheter represents an innovative approach to prevent CAUTIs, showcasing the potential of nitrofurans in reducing bacterial resistance concerns (Guay, 2012).

Environmental and Food Safety

Nitrofuran antibiotics have been banned within the European Union for use in food-producing species since 1993 due to concerns about their residues in food. Research focuses on the detection of nitrofuran metabolites in food, addressing public health concerns related to their presence in the food chain (Kwon, 2017).

External Use and Solubility Enhancement

Research on nitrofurans for external use indicates their widespread demand in the pharmaceutical market. Nitrofuran derivatives like furacillin and furazolidone have been developed in various dosage forms for external application, underscoring their effectiveness in antimicrobial resistance. Ongoing research aims to enhance their solubility and dissolution rate, highlighting the active pursuit of improving nitrofuran-based treatments (Beliatskaya et al., 2019).

Hydrotropy, a technique for enhancing solubility, has been explored for improving the solubility of poorly soluble compounds, including nitrofurans. This approach does not require chemical modifications of drugs, offering a promising avenue for enhancing the efficacy of nitrofuran-based treatments (Nidhi et al., 2011).

properties

IUPAC Name

(5-nitrofuran-2-yl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S.BrH/c7-6(8)13-3-4-1-2-5(12-4)9(10)11;/h1-2H,3H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKNUAJKOAYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384324
Record name (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82118-18-1
Record name (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

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